L-Talose
Overview
Description
L-Talose is a biochemical reagent . It is the acyclic form of L-talose . The molecular formula of L-Talose is C6H12O6 . It is also known as 1,4 beta galactoside-fructose .
Synthesis Analysis
One critical part of the synthesis of heparinoid anticoagulants is the creation of the L-iduronic acid building block featured with unique conformational plasticity which is crucial for the anticoagulant activity . The talo-configured building block was formed by C4 epimerisation of the commercially available L-rhamnose with high efficacy at both the monosaccharide and the disaccharide level .
Molecular Structure Analysis
The molecular structure of L-Talose can be represented by the IUPAC name (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal . The InChI representation is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 .
Chemical Reactions Analysis
L-Talose is involved in several enzymatic reactions. For instance, L-RI catalyzes the reversible reactions such as L-ribose ↔ L-ribulose, L-allose ↔ L-psicose, and D-talose ↔ D-tagatose .
Physical And Chemical Properties Analysis
L-Talose has a molecular weight of 180.16 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 118 Ų .
Scientific Research Applications
Biosynthesis and Polysaccharide Formation
L-Talose has been identified as a constituent of cell wall components in some bacteria. Research conducted by Nakano et al. (2000) highlighted the biosynthesis of 6-deoxy-L-talose in Actinobacillus actinomycetemcomitans, a bacterium associated with periodontal diseases. This study was pivotal in understanding the synthesis of unusual sugars in bacterial cell walls, offering insights into potential targets for antibacterial therapies (Nakano et al., 2000).
Enzymatic Conversion and Industrial Production
Research by Terami et al. (2015) demonstrated the use of L-ribose isomerase for the conversion of L-psicose and D-tagatose to L-allose and D-talose, respectively. This enzymatic process, significant for the production of rare sugars like L-Talose, has implications for their industrial-scale synthesis and potential applications in various fields, including pharmaceuticals and food industry (Terami et al., 2015).
Effects on Organisms
Sakoguchi et al. (2016) explored the effects of D-talose on the model organism Caenorhabditis elegans. They found that D-talose exhibited growth inhibitory effects, suggesting its potential as a biological modifier. This research contributes to our understanding of the biological activity of rare sugars like L-Talose in living organisms (Sakoguchi et al., 2016).
Synthetic Methods and Derivatives
Efficient synthetic methods for producing L-Talose and its derivatives are crucial for its application in various fields. Dibello et al. (2016) reported the stereoselective preparation of L-talose from an L-glyceraldehyde derivative, contributing to the synthetic accessibility of this rare sugar (Dibello et al., 2016). Additionally, Zhao et al. (2011) synthesized glycoconjugates with L-talose, demonstrating its potential in developing antifungal agents (Zhao et al., 2011).
Novel Production Methods
Shompoosang et al. (2016) described a novel enzymatic method for producing 6-deoxy-L-talose from L-fucose, highlighting the potential of coupling and sequential enzymatic reactions in creating rare sugars (Shompoosang et al., 2016).
Applications in Microbiology and Metabolic Engineering
The research by Suzuki et al. (2002) and Bilal et al. (2018) delves into the microbial biosynthesis pathways for rare sugars, including L-talose, offering a deeper understanding of microbial metabolism and its applications in biotechnology and metabolic engineering (Suzuki et al., 2002), (Bilal et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-OMMKOOBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319160 | |
Record name | L-Talose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Talose | |
CAS RN |
23567-25-1 | |
Record name | L-Talose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23567-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Talose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Talose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-talose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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